Lactucine

Vue d'ensemble

Description

Lactucin is a bitter sesquiterpene lactone found in various species of lettuce, particularly in the plant Cichorium intybus. It forms a white crystalline solid and is known for its analgesic and sedative properties. Lactucin is a significant component of lactucarium, a milky fluid produced by several lettuce species .

Applications De Recherche Scientifique

Lactucin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Lactucin primarily targets the Mitogen-Activated Protein Kinase (MAPK) pathway and key enzymes in the central carbon metabolism pathway in cancer cells . It binds to Phosphoglycerate Mutase (PGM), Pyruvate Kinase (PKM), and Lactate Dehydrogenase A (LDHA) Pyruvate Dehydrogenase (PDH), which are critical enzymes in central carbon metabolism .

Mode of Action

Lactucin interacts with its targets by downregulating the MAPK pathway, cyclin, and cyclin-dependent kinases, inhibiting DNA repair while upregulating p53, p21, Bax, PTEN, and downregulating Bcl-2 . It also binds to PGM, PKM, and LDHA PDH, limiting cancer cell growth .

Biochemical Pathways

Lactucin affects the MAPK and Central Carbon Metabolism pathways . By downregulating the MAPK pathway, it inhibits cell proliferation . It also binds to key enzymes in the central carbon metabolism pathway, limiting the growth of cancer cells .

Pharmacokinetics

It is known that sesquiterpene lactones, the group to which lactucin belongs, have low oral bioavailability . This is due to their partial metabolism by gut microbiota and phase II metabolism .

Result of Action

Lactucin has been shown to inhibit the proliferation of certain cancer cell lines . It significantly inhibits the cell cycle at the G0/G1 stage and induces apoptosis . It also downregulates the MAPK pathway and key enzymes in the central carbon metabolism pathway .

Action Environment

The action of Lactucin can be influenced by environmental factors. For instance, the developmental stage of the plant, the environment, and the tissue type sampled can affect the concentrations of Lactucin and its antibacterial activities .

Analyse Biochimique

Biochemical Properties

Lactucin interacts with several enzymes, proteins, and other biomolecules. In an activity-based protein profiling analysis, it was found that Lactucin binds to PGM, PKM, and LDHA PDH, four critical enzymes in central carbon metabolism in cancer cells . This interaction limits the growth of cancer cells, suggesting a significant role of Lactucin in biochemical reactions .

Cellular Effects

Lactucin has been shown to exert significant effects on various types of cells. For instance, it inhibits the proliferation of A549 and H2347 lung adenocarcinoma cell lines, induces apoptosis, and significantly inhibits the cell cycle at the G0/G1 stage . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Lactucin exerts its effects at the molecular level through several mechanisms. It downregulates the MAPK pathway, cyclin, and cyclin-dependent kinases, inhibiting DNA repair while upregulating p53, p21, Bax, PTEN, and downregulating Bcl-2 . An increased p53 in response to DNA damage upregulates p21, Bax, and PTEN .

Dosage Effects in Animal Models

In animal models, the effects of Lactucin vary with different dosages. For instance, in a rodent model, sleep duration time was significantly increased when 100 mg/kg of green lettuce leaf extract, which contains Lactucin, was administered .

Metabolic Pathways

Lactucin is involved in several metabolic pathways. It binds to critical enzymes in central carbon metabolism in cancer cells, limiting their growth . Detailed information about the specific metabolic pathways that Lactucin is involved in is currently limited.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lactucin can be extracted from the roots of Cichorium glandulosum through a series of processes including extraction, reduced pressure concentration, drying, gradient elution, and silica-gel column chromatographic separation and purification . Another method involves medium-pressure preparative liquid chromatography (MPPLC) to isolate lactucin from the whole herb of Cichorium glandulosum .

Industrial Production Methods: The industrial production of lactucin typically involves the extraction from plant sources such as Cichorium intybus and Cichorium glandulosum. The process includes the use of solvents like petroleum ether and ethyl acetate to obtain crude products, which are then purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Lactucin undergoes various chemical reactions, including:

Oxidation: Lactucin can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the lactone ring, potentially altering its pharmacological properties.

Substitution: Lactucin can undergo substitution reactions where functional groups are replaced, leading to the formation of new compounds with varied biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Lactucin is part of the sesquiterpene lactone family, which includes compounds like lactucopicrin, artemisinin, and parthenolide. These compounds share similar structural features but differ in their biological activities and applications:

Lactucopicrin: Another bitter sesquiterpene lactone found in lettuce, known for its analgesic and sedative properties.

Artemisinin: A sesquiterpene lactone with potent antimalarial activity, derived from the plant Artemisia annua.

Parthenolide: Found in the plant Tanacetum parthenium, it has anti-inflammatory and anticancer properties.

Lactucin’s uniqueness lies in its combination of analgesic, sedative, anticancer, and hepatoprotective effects, making it a versatile compound with diverse applications.

Propriétés

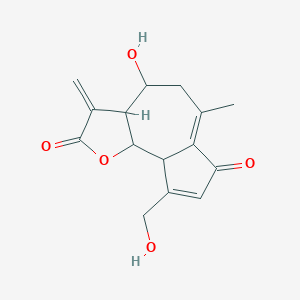

IUPAC Name |

4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,9,12-14,16-17H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQAFLAZRVKAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lactucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1891-29-8 | |

| Record name | Lactucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 228 °C | |

| Record name | Lactucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

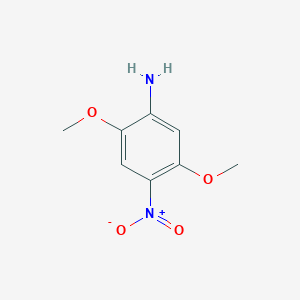

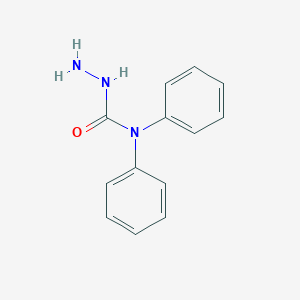

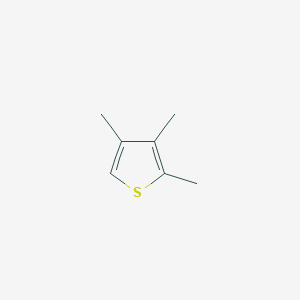

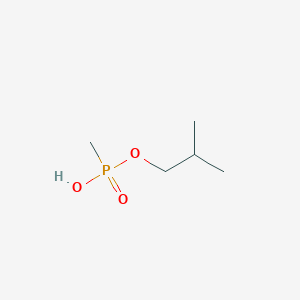

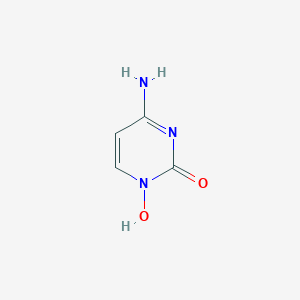

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

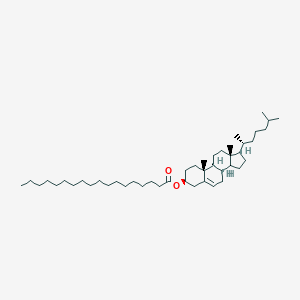

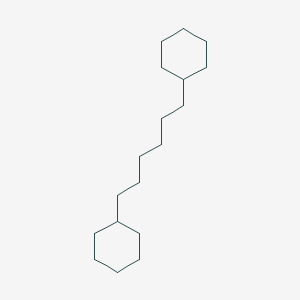

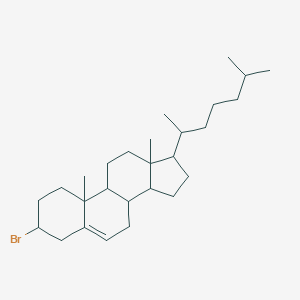

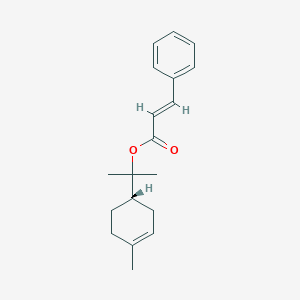

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.